2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
CAS No.: 1226428-50-7
Cat. No.: VC6575679
Molecular Formula: C16H11Cl2N3O2
Molecular Weight: 348.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226428-50-7 |
|---|---|
| Molecular Formula | C16H11Cl2N3O2 |
| Molecular Weight | 348.18 |
| IUPAC Name | 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C16H11Cl2N3O2/c1-9-19-16(23-21-9)10-2-5-12(6-3-10)20-15(22)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,20,22) |
| Standard InChI Key | XHONFUBVTXWXKU-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Composition and Structural Features
2,4-Dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (CAS No. 1226428-50-7) is defined by the molecular formula C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of 348.18 g/mol. The IUPAC name reflects its substitution pattern: a 2,4-dichlorobenzamide group linked via an amide bond to a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl moiety. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is substituted with a methyl group at position 3, while the phenyl ring at position 4 connects to the benzamide backbone.
The SMILES notation (CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl) and InChIKey (XHONFUBVTXWXKU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The dichlorobenzene moiety contributes to lipophilicity, as evidenced by a calculated logP of 2.82, while the oxadiazole ring enhances hydrogen-bonding capacity, reflected in a polar surface area of 54.62 Ų .
Synthesis and Preparation
Key Synthetic Pathways
The synthesis of 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multi-step protocols leveraging cyclization and coupling reactions:
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Oxadiazole Ring Formation:
The 3-methyl-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of substituted amidoximes. For example, treatment of 4-fluorobenzamide with hydroxylamine yields an amidoxime intermediate, which undergoes cyclization in the presence of acetic anhydride or phosphorus oxychloride. -
Amide Coupling:
The oxadiazole-containing aniline derivative is coupled with 2,4-dichlorobenzoyl chloride using a coupling agent such as HATU or EDCI in anhydrous dichloromethane or acetone. Reaction temperatures are maintained at 0–5°C to minimize side reactions.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, Ac₂O, 120°C | 65–70% | |
| Amide coupling | 2,4-DCl-benzoyl chloride, EDCI, DCM | 80–85% |
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data for this compound remain limited, but analogous benzamide-oxadiazole hybrids exhibit melting points between 180–190°C and decomposition temperatures exceeding 300°C . The dichloro substitution enhances thermal stability compared to non-halogenated analogs. Solubility in aqueous media is low (<1 mg/mL), with better dissolution in polar aprotic solvents like DMSO (25–30 mg/mL).
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 348.18 g/mol | Calculated |
| logP | 2.82 | Computational |
| Hydrogen Bond Acceptors | 5 | Empirical |
| Rotatable Bonds | 4 | SMILES analysis |
Biological Activities and Applications
Agricultural and Industrial Uses
The compound’s lipophilicity and heterocyclic architecture suggest utility as a pesticide intermediate or corrosion inhibitor. Chlorinated benzamides are known to disrupt insect molting by binding to chitin synthases, while oxadiazoles act as chelating agents in metal surface treatments.
Spectroscopic Characterization
Analytical Data
1H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, aromatic), 7.65 (d, J = 8.4 Hz, 2H), 2.45 (s, 3H, CH₃).
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N oxadiazole), 740 cm⁻¹ (C-Cl).
HRMS (ESI+): m/z calcd for C₁₆H₁₁Cl₂N₃O₂ [M+H]⁺ 348.0298; found 348.0295.
Comparison with Related Compounds
Structural Analogues
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (MW 279.3 g/mol) lacks chlorine substituents, resulting in reduced logP (2.82 vs. 2.16) and altered bioactivity profiles . The dichloro derivative’s enhanced lipophilicity likely improves membrane permeability, a critical factor in drug design.
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